Empagliflozin was developed as part of a class of medications aimed at managing blood glucose levels in diabetic patients. The impurities, including (R,R)-Empagliflozin impurity, arise during the synthesis process and are classified based on their chemical structure and origin. They are often identified through high-performance liquid chromatography (HPLC) methods, which allow for precise quantification and characterization of these compounds .
The synthesis of Empagliflozin and its impurities typically involves multi-step organic reactions. The process can include the use of various reagents and conditions to achieve the desired chemical transformations. For instance, one common method includes using 2-chloro-5-iodobenzoic acid as a starting material, which undergoes Friedel-Crafts acylation followed by several steps including nitro reduction and carbonyl reduction to yield the final product .
Recent advancements have focused on optimizing these synthetic routes to minimize impurities while maintaining cost-effectiveness. Techniques such as quality by design are employed to enhance the robustness of the synthesis process, ensuring that the final product meets stringent purity standards .
The synthesis pathway for (R,R)-Empagliflozin impurity involves several key reactions:
These reactions must be carefully controlled to prevent the formation of unwanted by-products that could affect drug quality .
The physical properties of (R,R)-Empagliflozin impurity include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Empagliflozin synthesis involves multiple chiral intermediates prone to stereochemical drift. The THF moiety (C3 position) and anomeric carbon (C1' of glucose) represent critical chiral centers where epimerization generates impurities:
Table 1: Key Empagliflozin Stereoisomeric Impurities | Impurity Name | CAS Registry No. | Chiral Center Alteration | Structural Feature | |--------------------------------|----------------------|-----------------------------------|------------------------------------------| | (R,R)-Empagliflozin Impurity | 129320036 | C3 (THF ring: R-config) | (3R)-Tetrahydrofuran linkage | | Empagliflozin R Isomer | 864070-43-9 | C3 (THF ring: R-config) | (1S)-Glucitol with (3R)-THF | | Empagliflozin α Isomer | 1620758-33-9 | C1' (Anomeric carbon: α-linkage) | α-Glucoside configuration | | (1R)-1,5-Dihydroxyempagliflozin| 1620758-34-0 | C2 (Glucose: R-config) | 1R-Hydroxyglucose derivative |
Synthetic routes employing Friedel-Crafts acylation (e.g., ketone 30 in Scheme 7) and glycosidation (hemi-ketal 33) are particularly vulnerable to racemization without stringent stereocontrol [3]. The Knochel Grignard methodology for aryl-iodide intermediates (e.g., 40) minimizes epimerization but requires rigorous temperature control [3].
Pharmacopeial standards mandate ≤0.15% for unidentified impurities and ≤0.5% for specified stereoisomers in empagliflozin APIs. The (R,R)-isomer necessitates monitoring due to:
Table 2: Analytical Methods for (R,R)-Empagliflozin Quantification | Method | Column | Mobile Phase | LOD/LOQ | Resolution (Rs) | |--------------------------|--------------------------------|---------------------------|-------------------|---------------------| | HPLC-UV [9] | Shim-pack Phenyl (250×4.6 mm) | ACN:H₂O (72:28) | 0.01/0.05 μg/mL | 2.1 | | UPLC-MS/MS [8] | HSS C18 (50×2.1 mm, 1.7 μm) | 0.1% Formic acid/ACN | 0.005/0.018 μg/mL | 1.8 | | Stability-indicating HPLC [9] | CLC-Phenyl | Phosphate buffer:ACN (65:35) | 0.02/0.10 μg/mL | 1.9 |
Method validation confirms precision (RSD <2.0%), accuracy (98–102%), and robustness against pH (±0.2) and temperature (±5°C) variations [9].
(R,R)-isomer formation occurs via three primary pathways during synthesis/storage:
Hydrolytic Degradation:
Oxidative Degradation:
Thermal/Photochemical Pathways:
Table 3: Degradation Pathways and Conditions for (R,R)-Isomer Formation | Pathway | Key Intermediate | Conditions | Maximum Impurity Level | |-----------------------|--------------------------------|------------------------------------|----------------------------| | Acid Hydrolysis | EMGA (CAS 864070-37-1) | 0.1M HCl, 24h, 25°C | 0.45% w/w | | Peroxidation | POE (Hydroperoxide) | 3% H₂O₂, 24h, 25°C | 0.32% w/w | | Thermal Epimerization | Radical anion | 60°C, 72h, solid-state | 0.18% w/w | | Photolysis | Chlorine radical intermediate | UVC 254nm, 48h | 0.12% w/w |
Mitigation strategies include:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: